4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9(20)10-4-6-11(7-5-10)13(21)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLPTQUBVDEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 4-acetylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of
Biological Activity
The compound 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is a derivative of benzamide featuring a triazine moiety. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains an acetyl group and a triazine derivative that contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with triazine and benzamide functionalities exhibit diverse biological activities. Specifically, the biological activities of this compound include:
- Antitumor Activity :
- Antimicrobial Properties :
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cell growth and survival. For example, it has been suggested that similar compounds inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH, which is essential for proliferative processes .
Antitumor Activity Case Study
A study investigated the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCC827 | 6.26 | Inhibition of DHFR |
| NCI-H358 | 6.48 | Disruption of NADPH synthesis |
| MCF7 | 8.00 | Induction of apoptosis |
These findings suggest that the compound effectively reduces cell viability through targeted biochemical pathways.
Antimicrobial Activity Case Study
In another study focusing on antimicrobial properties:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
The results indicate significant antibacterial activity at relatively low concentrations.
Comparison with Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM)
- Structure : Contains a morpholinium chloride group attached to the triazine ring.
- Application : A widely used condensing agent for amide bond formation, particularly in peptide synthesis and DNA-encoded library (DEL) construction .
- Reactivity : Superior efficiency in aqueous conditions due to its stability and low toxicity compared to carbodiimide-based reagents .
- Storage : Requires freezer storage to maintain stability, indicating sensitivity to thermal degradation .
PMP (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride)
- Application : Used in glycan derivatization for LC-MS/MS analysis, highlighting the triazine group’s role in forming stable conjugates .
- Comparison : Shares the triazine-morpholinium motif with DMT-MM but is tailored for carbohydrate chemistry rather than peptide synthesis.
Agrochemical Triazine Derivatives
Methyl 2-{[(4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)carbamoyl]sulfamoyl}benzoate (CAS 127523-94-8)
- Structure : Integrates a sulfamoyl benzoate group with the triazine core.
- Application : Herbicidal activity, likely due to the sulfonyl group enhancing bioavailability and target binding .
- Comparison : The target compound’s acetyl group may reduce herbicidal potency but increase suitability for pharmaceutical applications.
Compound I-7 (4-[(2,5-dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)amino]-2-(4,6-dimethoxy-1,3,5-triazin-2-yl)aminocarbonyl]benzoate)
- Application : Herbicide formulation, leveraging the triazine ring’s stability and electron-deficient nature for reactivity with biological targets .
Key Insight : Substituents on the triazine ring (e.g., methoxy groups) and adjacent moieties (e.g., sulfonyl, acetyl) critically influence application-specific performance.
Benzamide-Based Analogues
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Structure : Combines a thiazole ring and dihydrodioxin with a dimethoxybenzamide group.
Key Difference : The target compound’s simpler structure (lacking heterocyclic extensions) may prioritize synthetic accessibility over target specificity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : The target compound’s triazine group aligns with methods described in , where 2-chloro-4,6-dimethoxy triazine reacts with amines under mild conditions, suggesting scalable synthesis .
- Biological Potential: While agrochemical analogs prioritize electron-withdrawing groups (e.g., sulfonyl), the acetyl group in the target compound may favor interactions with biological targets like enzymes or receptors .
- Limitations : Absence of morpholinium or sulfonyl groups may reduce its coupling efficiency or herbicidal activity compared to DMT-MM or Compound I-5.
Q & A
Q. Basic
Dissolve carboxylic acid (12 mmol) and amine (13.2 mmol) in methanol.
Add this compound (13.2 mmol) and stir at room temperature for 1 hour.
Remove solvent under reduced pressure, then extract with diethyl ether.
Purify via column chromatography (2:1 ethyl acetate/hexane) .
How can reaction conditions be optimized for sterically hindered substrates?
Q. Advanced
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky substrates .
- Temperature : Increase to 45°C for sluggish reactions, as demonstrated in glycoconjugation studies .
- Molar Ratios : Use a 10–20% excess of the coupling reagent to compensate for reduced reactivity .
What precautions are necessary when handling this compound due to its hygroscopicity?
Q. Advanced
- Store under inert gas (argon) at –20°C to prevent hydrolysis.
- Pre-dry solvents (e.g., methanol over molecular sieves) to avoid side reactions.
- Safety Note: The compound is classified as an eye hazard (H318); use goggles and gloves .
How is this reagent applied in glycoconjugation or bioconjugation strategies?
Advanced
It enables covalent attachment of saccharides to dyes or peptides. For example:
Activate a glutamic acid derivative with the reagent in DMF.
React with lactose-triacetonide under mild conditions (45°C, 1.25 hours).
Deprotect acetal groups using trifluoroacetic acid (TFA) to yield the final glycoconjugate .
How are side products analyzed and minimized in large-scale syntheses?
Q. Advanced
- Byproduct Identification : Use LC-MS to detect unreacted starting materials or hydrolyzed triazine derivatives.
- Mitigation : Add scavengers (e.g., polymer-supported sulfonic acid) to sequester excess reagent .
- Purification : Optimize column chromatography gradients or employ recrystallization for high-purity yields (>95%) .
Can this reagent be used in solid-phase peptide synthesis (SPPS)?
Advanced
While not explicitly documented for SPPS, its stability in alcohols suggests compatibility with resin-bound amines. A suggested protocol:
Pre-activate Fmoc-amino acids in DMF.
Couple to resin using 1.5 equivalents of reagent for 2 hours.
Monitor by Kaiser test for completion .
How does its reactivity compare to CDI or DCC in challenging amidation?
Q. Advanced
- Advantages : Higher water tolerance vs. DCC; no DCU precipitation.
- Limitations : Less effective for electron-deficient aromatic acids compared to CDI.
- Case Study : In synthesizing porcine brain natriuretic peptide, silver tetrafluoroborate-modified triazine reagents achieved superior activation .
What analytical methods validate the stability of activated intermediates?
Q. Advanced
- NMR Spectroscopy : Track the disappearance of carboxylic acid protons (δ 10–12 ppm) and emergence of ester peaks (δ 4–5 ppm).
- FT-IR : Confirm ester C=O stretching at 1740–1720 cm⁻¹.
- X-ray Crystallography : Resolve crystal structures of intermediates, as done for DMTMM tetrafluoroborate .
Notes on Contradictions and Variability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
